molecular formula C16H15N5O2 B11029142 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11029142
M. Wt: 309.32 g/mol
InChI Key: LZEHZCJPSYTLJD-UHFFFAOYSA-N
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Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused pyrazole-cyclopentane core linked via a carboxamide bridge to a quinazolinone moiety. The compound’s structural complexity suggests dual pharmacological roles, combining kinase modulation and receptor-targeted effects.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-21-8-17-12-6-5-9(7-11(12)16(21)23)18-15(22)14-10-3-2-4-13(10)19-20-14/h5-8H,2-4H2,1H3,(H,18,22)(H,19,20)

InChI Key

LZEHZCJPSYTLJD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Diketones with Hydrazines

  • Reagents :

    • Cyclopentane-1,3-dione

    • Methyl hydrazine

    • Solvent: Ethanol/water (4:1)

    • Catalyst: Acetic acid

  • Procedure :

    • Cyclopentane-1,3-dione reacts with methyl hydrazine at reflux for 6 hours, forming 2,4,5,6-tetrahydrocyclopenta[c]pyrazole.

    • Nitrosation using sodium nitrite (NaNO₂) in HCl introduces a nitroso group at position 3.

    • Oxidation with potassium permanganate (KMnO₄) converts the nitroso group to a carboxylic acid, yielding the desired tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (72% yield).

Key Challenges :

  • Regioselectivity is ensured by steric and electronic effects of the diketone substituents.

  • Oxidation conditions must be carefully controlled to prevent over-oxidation of the cyclopentane ring.

Amide Coupling of Quinazolinone and Cyclopenta[c]Pyrazole Moieties

The final step involves coupling the quinazolin-6-amine with the cyclopenta[c]pyrazole-3-carboxylic acid using peptide coupling reagents.

Carbodiimide-Mediated Coupling

  • Reagents :

    • 3-Methyl-4-oxo-3,4-dihydroquinazolin-6-amine

    • 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

    • Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Base: N,N-Diisopropylethylamine (DIEA)

    • Solvent: Dimethylformamide (DMF)

  • Procedure :

    • The carboxylic acid (1.2 equiv) is activated with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0°C for 30 minutes.

    • The quinazolin-6-amine (1.0 equiv) and DIEA (3.0 equiv) are added, and the reaction is stirred at room temperature for 24 hours.

    • Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the title compound in 68% yield.

Comparative Analysis of Coupling Methods

Coupling ReagentSolventTemperatureYield (%)Purity (%)
EDC/HOBtDMFRT6895
HATUDCM0°C→RT7597
DCCTHFRT5890

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; DCC: Dicyclohexylcarbodiimide

Alternative Pathways and Recent Advancements

One-Pot Tandem Synthesis

A streamlined approach condenses the quinazolinone and pyrazole syntheses into a single pot:

  • Procedure :

    • Simultaneous cyclization of 6-nitro-2-methylaniline with cyclopentane-1,3-dione and methyl hydrazine under microwave irradiation (100°C, 30 minutes).

    • Subsequent hydrogenation and coupling steps yield the final product in 60% overall yield.

Enzymatic Amidations

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis:

  • Conditions : Tert-butyl alcohol, 40°C, 48 hours.

  • Yield : 55% with >99% enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives with modified functional groups, such as formyl or hydroxyl groups .

Scientific Research Applications

Biological Activities

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exhibits a variety of biological activities:

  • Anti-inflammatory : The compound has been shown to inhibit key inflammatory pathways by targeting enzymes such as nitric oxide synthase (NOS-II) and tumor necrosis factor-alpha (TNF-α) .
  • Analgesic : Its ability to modulate pain pathways makes it a candidate for pain management therapies .
  • Antimicrobial : Preliminary studies suggest potential effectiveness against certain bacterial strains .

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives through methods like the Niementowski reaction. Industrial production may utilize green chemistry approaches to enhance yield while minimizing environmental impact .

Case Studies and Research Findings

  • Anti-inflammatory Efficacy : A study demonstrated that this compound significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines .
  • Pain Management Trials : Clinical trials indicated that the compound provided substantial pain relief in subjects suffering from chronic pain conditions .
  • Antimicrobial Activity : Laboratory tests confirmed its effectiveness against specific bacterial strains, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit enzymes such as NOS-II, TNF-α, and MAPK, which are involved in inflammatory processes . The pyrazole ring may contribute to the compound’s ability to modulate various signaling pathways, enhancing its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a class of cyclopenta[c]pyrazole-3-carboxamide derivatives, which have been explored for their selectivity and stability in receptor binding. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Receptor Activity Selectivity (CB2/CB1) ADME Properties
Target Compound Tetrahydrocyclopenta[c]pyrazole Quinazolinone (3-methyl-4-oxo) In silico CB2 affinity (predicted) N/A Moderate solubility, high logP
(5R,6R)-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide derivative 11 Tetrahydrocyclopenta[c]pyrazole Alkyl/aryl groups High CB2 agonist activity >8100 Favorable oral bioavailability
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide Benzamide Quinazolinone (3-methyl-4-oxo), cyanopropyl Kinase inhibition (e.g., EGFR) N/A Low aqueous solubility
Lumacaftor (VX-809) Benzodioxole Trifluoromethyl, aminocarbonyl CFTR modulator N/A High permeability, moderate CYP3A4

Key Findings:

Receptor Selectivity: The target compound shares structural homology with Arena Pharmaceuticals’ cyclopenta[c]pyrazole derivatives, which exhibit exceptional CB2 selectivity (>8100-fold over CB1) . However, the quinazolinone substituent in the target compound may introduce kinase-inhibitory effects, diverging from pure cannabinoid receptor activity. In contrast, lumacaftor (Entry 5, ) lacks heterocyclic complexity and targets CFTR channels, highlighting the role of core scaffolds in defining pharmacological targets .

ADME Considerations: The tetrahydrocyclopenta[c]pyrazole core in the target compound and derivative 11 enhances metabolic stability compared to simpler pyrazoles. However, the quinazolinone group may reduce solubility, necessitating formulation optimization. Compound 8 in , which shares the quinazolinone moiety, exhibits poor solubility, suggesting a common challenge for this structural class .

Synthetic Accessibility: The tetrahydrocyclopenta[c]pyrazole scaffold requires multi-step synthesis involving cyclocondensation, whereas quinazolinones are typically synthesized via anthranilic acid derivatives. The combination of these moieties increases synthetic complexity compared to standalone analogues like lumacaftor.

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazoline moiety and a cyclopentapyrazole framework. The molecular formula is C16H18N4O2C_{16}H_{18}N_4O_2 with a molecular weight of approximately 298.35 g/mol. The structure contributes to its interaction with biological targets.

  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity :
    • Studies indicate that this compound has significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in conditions like cancer and neurodegenerative diseases.
  • Antimicrobial Effects :
    • Preliminary data suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCOX inhibition
Antioxidant ActivityReduces oxidative stress
AntimicrobialEffective against E. coli and S. aureus

Case Study 1: Anti-inflammatory Properties

A study conducted by Smith et al. (2022) demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment.

Case Study 2: Antimicrobial Efficacy

In vitro studies by Johnson et al. (2023) evaluated the antimicrobial efficacy of the compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For example:

  • Derivatization Studies : Modifications at the quinazoline nitrogen led to increased potency against COX enzymes while maintaining low cytotoxicity levels in human cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

  • Methodology : Utilize one-pot, multi-step reactions with careful optimization of reaction conditions. For example, and describe the synthesis of structurally related tetrahydroimidazo[1,2-a]pyridine derivatives via sequential condensation and cyclization steps. Key parameters include:

  • Catalyst selection : Triethylamine or similar bases for deprotonation (e.g., in ).
  • Solvent choice : 1,4-dioxane or DMF for high-temperature reactions.
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 55% yield reported in ).
    • Characterization : Confirm intermediates and final product using 1H^1H/13C^{13}C NMR, IR, and HRMS (as in , and 17) .

Q. How can spectroscopic methods be employed to validate the compound’s structure?

  • NMR Analysis : Assign peaks for diagnostic protons (e.g., quinazolinone NH at δ 10–12 ppm, cyclopenta[c]pyrazole protons at δ 2.5–3.5 ppm). and provide templates for analyzing complex splitting patterns in polycyclic systems.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm1 ^{-1}) and amide bonds (N–H at ~3300 cm1 ^{-1}) .
  • HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H]+^+) to confirm molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Employ single-crystal X-ray diffraction using SHELX software ( ). Key steps include:

  • Data collection : Use synchrotron radiation for high-resolution data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., quinazolinone-pyrazole interactions).
  • Validation : Check for data consistency using R-factors (<5%) and residual electron density maps .
    • Example : and provide bond angle and torsion angle data for similar fused heterocycles, aiding in comparative analysis .

Q. What approaches are used to analyze structure-activity relationships (SAR) for kinase inhibition?

  • Computational Modeling : Dock the compound into ATP-binding pockets of kinases (e.g., using AutoDock Vina). highlights pyrazolo[4,3-c]pyridin-4(5H)-ones as kinase inhibitors, suggesting similar hydrogen-bonding motifs in the target compound.
  • Experimental Validation :

  • Kinase assays : Measure IC50_{50} values against panels of kinases (e.g., EGFR, VEGFR).
  • Mutagenesis studies : Identify key residues (e.g., gatekeeper mutations) affecting binding .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectral assignments)?

  • Root-Cause Analysis :

  • Synthetic reproducibility : Replicate reactions under inert atmospheres (e.g., N2_2) to exclude moisture/oxygen interference ( ).
  • Analytical cross-check : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian).
    • Case Study : reports 55% yield for a similar compound, while achieves 51%, highlighting the need for stepwise optimization .

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